
4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine, also known as DFP-10825, is a chemical compound that has been extensively researched for its potential use in treating cancer. This compound belongs to the class of pyrimidine derivatives and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Chemical Properties
Several studies have focused on synthesizing derivatives of 4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine and evaluating their chemical properties. For instance, the synthesis of thiopyrimidine derivatives and their in vitro antioxidant activity have been extensively studied, showcasing the importance of these compounds in developing new antioxidants. These derivatives have shown stronger antioxidant activity than other variants, highlighting their potential in medicinal chemistry and pharmacology (Akbas et al., 2018).
Biological Activities
The derivatives of this compound have been examined for various biological activities. Research has demonstrated their potential as cognition enhancers, with certain derivatives showing memory-improving activity in preclinical models, which could contribute to treatments for cognitive disorders (Krauze et al., 2013). Additionally, novel 4-arylpyrimidine derivatives have been identified with significant anti-anoxic and anti-lipid peroxidation activities, suggesting their use in cerebral protection (Kuno et al., 1992).
Antimicrobial and Anticancer Activities
Research has also focused on the synthesis and evaluation of pyrimidine derivatives for antimicrobial and anticancer activities. Some studies have reported the synthesis of 4-aryl-thiosemicarbazides, showcasing significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating their potential as novel antimicrobial agents (Bhat et al., 2022). Moreover, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized, exhibiting promising antibacterial activity, further expanding the application of these derivatives in the search for new therapeutic agents (Rostamizadeh et al., 2013).
Nonlinear Optical (NLO) and Electronic Properties
The exploration of thiopyrimidine derivatives for nonlinear optics (NLO) and electronic properties has revealed their significance in the fields of materials science and optoelectronics. Studies have shown that these compounds exhibit considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).
Safety and Hazards
properties
IUPAC Name |
[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4O/c12-10(13)18-8-3-1-7(2-4-8)9-5-6-15-11(16-9)17-14/h1-6,10H,14H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDOAGMBZBSPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)NN)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

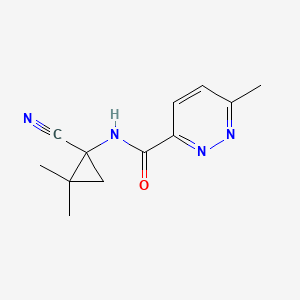
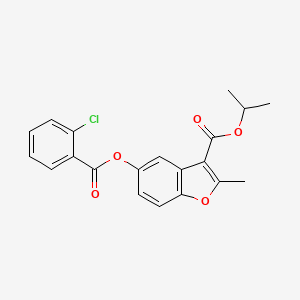
![(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2634817.png)


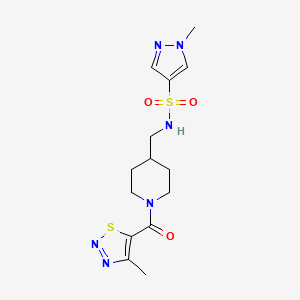
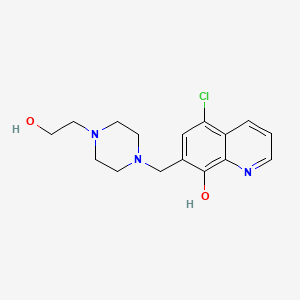
![4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B2634826.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2634829.png)
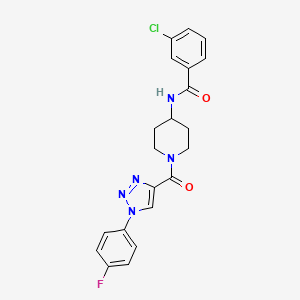

![5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2634835.png)
![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/no-structure.png)